2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
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Overview
Description
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves the reaction of 6-methyl-1H-benzimidazole-2-thiol with chloroacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins essential for the survival of microorganisms or cancer cells. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
- 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid
- 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Uniqueness
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide stands out due to its specific structural features, such as the presence of a methyl group on the benzimidazole ring and the sulfanylacetamide moiety.
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-6-2-3-7-8(4-6)13-10(12-7)15-5-9(11)14/h2-4H,5H2,1H3,(H2,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFDJHNUIIMWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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